molecular formula C11H17ClO3 B13192318 Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13192318
M. Wt: 232.70 g/mol
InChI Key: MUFMKMLAROXLPA-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound featuring a 1-oxaspiro[2.5]octane core substituted with a chlorine atom at position 2, an ethyl group at position 4, and a methyl ester at position 2. Its structural complexity arises from the spiro junction, which introduces unique stereochemical and electronic properties.

Properties

Molecular Formula

C11H17ClO3

Molecular Weight

232.70 g/mol

IUPAC Name

methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H17ClO3/c1-3-8-6-4-5-7-10(8)11(12,15-10)9(13)14-2/h8H,3-7H2,1-2H3

InChI Key

MUFMKMLAROXLPA-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCC12C(O2)(C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-chlorooctane with ethyl oxalyl chloride under controlled conditions to form the desired spiro compound . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various alkyl derivatives, while oxidation and reduction reactions produce corresponding oxides and alcohols .

Scientific Research Applications

Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in various biochemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key differences between the target compound and its closest analogs:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents
Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate (Target) Not provided C11H17ClO3 ~232.68* Cl (C2), Ethyl (C4), Methyl ester (C2)
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate (Analog 1) 1692434-03-9 C10H15ClO3 218.68 Cl (C2), Methyl (C4), Methyl ester (C2)
Ethyl methyl-1-oxaspiro[2.5]octane-2-carboxylate (Analog 2) 93904-83-7 C11H18O3 198.26 Ethyl ester (C2), Methyl (C1), No Cl

*Estimated based on Analog 1’s molecular weight (218.68) with replacement of methyl (C4) by ethyl (+14 g/mol).

Key Observations:

Substituent Effects on Molecular Weight :

  • The target compound’s ethyl group at C4 increases its molecular weight by ~14 g/mol compared to Analog 1 (methyl at C4).
  • Analog 2 lacks a chlorine atom, reducing its molecular weight significantly (198.26 vs. ~232.68 for the target) .

The ethyl group (C4) in the target compound may enhance lipophilicity relative to Analog 1’s methyl group, influencing solubility and bioavailability .

Spectroscopic and Structural Elucidation

  • Analog 1 : Characterized by NMR and UV spectroscopy, with structural data consistent with spirocyclic frameworks. The methyl group at C4 produces distinct 1H-NMR signals (δ ~1.2–1.4 ppm for CH3) compared to the ethyl group (δ ~1.0–1.3 ppm for CH2CH3 in the target compound) .
  • Target Compound : Structural determination would likely require advanced techniques such as X-ray crystallography (e.g., SHELX programs for refinement) and 2D NMR to resolve spirocyclic stereochemistry .

Biological Activity

Methyl 2-chloro-4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate is a complex organic compound notable for its unique spiro structure, which plays a significant role in its biological activity. This compound has garnered attention in medicinal chemistry and pharmacology due to its potential therapeutic properties and interactions with biological targets.

  • Molecular Formula : C11H17ClO3
  • Molecular Weight : 232.70 g/mol
  • IUPAC Name : this compound
  • Structure : The spiro configuration allows the compound to engage with specific molecular targets, enhancing its biological activity.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : 2-chlorooctane and ethyl oxalyl chloride.
  • Reaction Conditions : Controlled conditions to form the desired spiro compound, often followed by purification techniques such as recrystallization and chromatography to achieve high purity levels necessary for biological testing.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, potentially modulating their activity. The unique spiro structure facilitates binding to active sites on these biological molecules, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various bacterial strains. Ongoing research aims to elucidate the specific mechanisms through which it exerts these effects.

Anticancer Potential
Initial investigations into the anticancer properties of this compound have shown promise in disrupting cancer cell proliferation. The compound's ability to target specific cellular pathways involved in tumor growth is under active exploration.

Comparative Analysis with Related Compounds

A comparative analysis highlights the distinct biological profiles of this compound relative to structurally similar compounds:

Compound NameStructureKey Differences
2-chlorooctaneSimple chlorinated alkaneLacks spiro structure; different reactivity
Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateSimilar spiro structureContains additional methyl groups affecting sterics
Methyl 2-chloro-4,7-dimethyl-1-oxaspiro[2.5]octane-2-carboxylateSimilar spiro structureDifferent substitution pattern on the carbon chain

Case Studies and Research Findings

Recent studies have focused on the biological activity of this compound, revealing insights into its potential applications:

  • Antimicrobial Effects : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains, indicating its potential as a lead compound for antibiotic development.
  • Cancer Cell Inhibition : Research indicated that this compound could inhibit proliferation in specific cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.
    • Study Reference : MDPI
  • Mechanistic Insights : Investigations into the binding interactions revealed that this compound forms stable complexes with target proteins, modulating their functions effectively.
    • Study Reference :

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